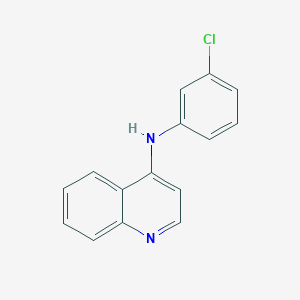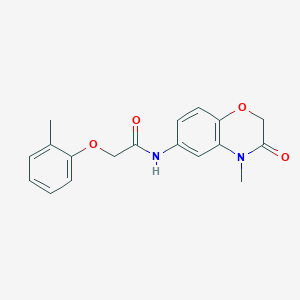![molecular formula C15H18N2O3 B7546972 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidin-2-one, also known as MPPL, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPL is a synthetic compound that is commonly used in experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one is not fully understood. However, it has been suggested that 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one may act as a dopamine receptor agonist, which could explain its potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one has been shown to have various biochemical and physiological effects. For example, it has been found to increase dopamine release in the brain, which could explain its potential therapeutic effects in the treatment of Parkinson's disease. In addition, 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one has been shown to have antioxidant properties, which could make it useful in the treatment of diseases that involve oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one has been found to have low toxicity, which makes it safe to use in experiments. However, one limitation of using 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research involving 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one. For example, researchers could investigate the potential therapeutic applications of 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one in the treatment of other diseases, such as depression and anxiety. In addition, researchers could investigate the mechanism of action of 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one in more detail, which could lead to the development of more effective treatments for Parkinson's disease and other neurological disorders. Finally, researchers could investigate the potential side effects of 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one, which could help to ensure its safety for use in humans.
Conclusion
In conclusion, 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidin-2-one is a synthetic compound that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have made it an important area of focus for researchers. While there are still many unanswered questions about 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one, its potential for use in the treatment of various diseases makes it an exciting area for future research.
Méthodes De Synthèse
The synthesis of 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one involves the reaction between morpholine-4-carbonyl chloride and 3-phenylpropylamine in the presence of a base. The resulting product is then treated with acetic anhydride and triethylamine to yield 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one has been used in research to investigate its mechanism of action and its effects on the central nervous system.
Propriétés
IUPAC Name |
1-[3-(morpholine-4-carbonyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-5-2-6-17(14)13-4-1-3-12(11-13)15(19)16-7-9-20-10-8-16/h1,3-4,11H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXSUALPIYMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)



![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)